molecular formula C7H6F2O4S B12067555 3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid

3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid

Cat. No.: B12067555
M. Wt: 224.18 g/mol
InChI Key: DUPYFWZVWXLOJK-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene carboxylic acids. This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a thiophene ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of Methoxy Groups: The methoxy groups can be introduced through O-alkylation reactions using methanol and a suitable base.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar in structure but with a benzoic acid core instead of a thiophene ring.

    3-(Trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    4-Methoxy-3-((2,2,2-trifluoroethoxy)methyl)benzaldehyde: Contains a trifluoroethoxy group and a benzaldehyde core.

Uniqueness

3-(Difluoromethoxy)-5-methoxythiophene-2-carboxylic acid is unique due to the combination of its difluoromethoxy and methoxy groups attached to a thiophene ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C7H6F2O4S

Molecular Weight

224.18 g/mol

IUPAC Name

3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C7H6F2O4S/c1-12-4-2-3(13-7(8)9)5(14-4)6(10)11/h2,7H,1H3,(H,10,11)

InChI Key

DUPYFWZVWXLOJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(S1)C(=O)O)OC(F)F

Origin of Product

United States

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